4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3H-benzimidazol-5-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNELCUCKVLCPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593255 | |
| Record name | 4-[(1H-Benzimidazol-6-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317830-22-1 | |
| Record name | 4-(1H-Benzimidazol-6-yloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317830-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1H-Benzimidazol-6-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1h Benzo D Imidazol 6 Yl Oxy Aniline and Its Derivatives
Conventional Synthetic Routes to the Benzimidazole (B57391) Nucleus
The formation of the benzimidazole ring system is a well-established area of organic synthesis, with several reliable methods developed over more than a century. These routes typically involve the construction of the imidazole (B134444) ring onto a benzene (B151609) framework, starting from an o-phenylenediamine (B120857) precursor.
Condensation Reactions Utilizing o-Phenylenediamines and Aldehydes/Carboxylic Acids
The most prevalent and versatile method for synthesizing the benzimidazole nucleus is the condensation of an o-phenylenediamine with a carbonyl compound, most commonly a carboxylic acid or an aldehyde.
When a carboxylic acid is used, the reaction, known as the Phillips-Ladenburg synthesis, typically involves heating the two components, often in the presence of an acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid, to facilitate the cyclodehydration. The reaction proceeds by initial formation of an amide bond, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring. The use of formic acid is a standard procedure to yield the parent, unsubstituted benzimidazole. researchgate.netorganic-chemistry.org
Alternatively, the condensation with aldehydes is a widely used method for preparing 2-substituted benzimidazoles. This reaction requires an oxidative cyclization step. After the initial condensation of the diamine with the aldehyde to form a Schiff base intermediate, an oxidant is used to facilitate the ring closure and aromatization. A variety of oxidizing agents and catalysts have been employed for this purpose, demonstrating the robustness of this method.
Below is a table summarizing various catalytic systems used for the condensation of o-phenylenediamine with aldehydes.
| Catalyst/Reagent | Solvent | Conditions | Yield Range (%) | Reference |
| H₂O₂ / HCl | Acetonitrile | Room Temperature | Excellent | Organic Chemistry Portal |
| MnO₂ nanoparticles | - | Ultrasound | High | RSC Publishing |
| MgCl₂·6H₂O | - | - | High | RSC Publishing |
| Al₂O₃/CuI/PANI | - | Mild | Excellent | RSC Publishing |
| Ammonium Chloride | Ethanol (B145695) | 80-90 °C | 72-90 | Semantic Scholar |
Classical Methods for Benzimidazole Formation
Beyond the Phillips-Ladenburg reaction, other classical methods have contributed to the synthesis of the benzimidazole core. The Weidenhagen reaction involves the condensation of o-phenylenediamines with aldehydes or ketones in the presence of an oxidizing agent, such as a copper (II) salt, in an alcoholic or aqueous medium.
The very first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872, who obtained 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide followed by dehydration. nih.gov Another historical approach involves the reaction of o-phenylenediamine with reagents like formic acid or trimethyl orthoformate, which serve as a source for the C2 carbon of the imidazole ring. researchgate.net These foundational methods established the fundamental principle of cyclizing a 1,2-diaminobenzene with a one-carbon synthon.
Targeted Synthesis of 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline
The synthesis of the specific target molecule, this compound, requires not only the formation of the benzimidazole ring but also the precise installation of the (4-aminophenoxy) group at the 6-position. This can be achieved through two primary retrosynthetic strategies: either forming the ether linkage onto a pre-existing benzimidazole core or constructing the benzimidazole ring from a precursor that already contains the diaryl ether moiety.
Specific Reaction Pathways for Benzimidazole-Aniline Linkage Formation
Route A: Benzimidazole Ring Formation from a Diaryl Ether Precursor
A highly efficient and direct pathway involves the use of a precursor that already contains the complete carbon and oxygen framework. The commercially available compound 4-Phenoxybenzene-1,2-diamine (B81982) serves as an ideal starting material for this approach. sigmaaldrich.com
The synthesis is completed via a classical Phillips-Ladenburg condensation. The 4-phenoxybenzene-1,2-diamine is reacted with formic acid, which acts as the source for the C2 carbon of the imidazole ring. The mixture is typically heated, often with an acid catalyst, to promote the cyclodehydration reaction. This one-step cyclization directly yields the target molecule, this compound.
Route B: Ether Linkage Formation onto a Benzimidazole Core
An alternative strategy involves building the molecule by first synthesizing a functionalized benzimidazole and then attaching the phenoxy-aniline group.
This pathway begins with the synthesis of 6-hydroxy-1H-benzimidazole . The subsequent key step is the formation of the diaryl ether bond. This is typically accomplished via a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis. The 6-hydroxy-1H-benzimidazole is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide. This is then reacted with an activated aryl halide, such as 1-fluoro-4-nitrobenzene . The electron-withdrawing nitro group activates the ring toward nucleophilic attack, facilitating the displacement of the fluoride.
The final step in this sequence is the reduction of the nitro group on the resulting intermediate, 6-(4-nitrophenoxy)-1H-benzimidazole, to the desired amine. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with agents like tin(II) chloride (SnCl₂) or iron in acidic media.
Precursor Synthesis and Derivatization Strategies
The success of the targeted syntheses described above relies on the availability of key precursors.
Synthesis of 4-Phenoxybenzene-1,2-diamine (for Route A): While commercially available, this precursor can be synthesized through a multi-step process. A common approach involves the nucleophilic aromatic substitution between a 1,2-dihalo-4-nitrobenzene and phenol, followed by the reduction of the nitro group and a subsequent reaction to introduce the second amino group. A more direct route involves the partial reduction of a dinitro-diphenyl ether precursor. For instance, the synthesis of the related 3,4'-Oxydianiline has been achieved by the catalytic hydrogenation of 3-Amino-4'-nitrodiphenyl ether. chemicalbook.com A similar strategy could be adapted to produce the required 1,2-diamino isomer.
Synthesis of 6-Hydroxy-1H-benzimidazole (for Route B): This intermediate can be prepared from the corresponding methoxy-substituted o-phenylenediamine. For example, a procedure analogous to the synthesis of 5-hydroxy-1H-benzimidazole can be employed. prepchem.com This involves the cyclization of 4-methoxy-1,2-phenylenediamine with formic acid to produce 5-methoxy-1H-benzimidazole. The crucial final step is the cleavage of the methyl ether to unveil the phenol, which is typically accomplished by refluxing with a strong acid like hydrobromic acid (HBr). prepchem.com Starting with the appropriate isomer, 3-methoxy-1,2-phenylenediamine, would yield the desired 6-hydroxy-1H-benzimidazole after a similar two-step sequence.
Advanced and Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce environmental impact, improve efficiency, and simplify reaction conditions. These modern approaches often focus on minimizing waste, avoiding hazardous solvents, and using recyclable catalysts.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of benzimidazoles. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov This technique has been successfully applied to the condensation of o-phenylenediamines with both aldehydes and carboxylic acids.
The use of green catalysts and reaction media is another significant area of advancement. Ionic liquids have been employed as reusable, non-volatile solvents and catalysts for benzimidazole synthesis. Solid-supported catalysts, including various nanoparticles and acid-functionalized silica (B1680970) or alumina, offer advantages such as high efficiency, mild reaction conditions, and ease of separation and recycling. Furthermore, performing reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol aligns with green chemistry principles and has been effectively demonstrated for benzimidazole synthesis. nih.gov
These advanced methodologies are broadly applicable and could be adapted for the targeted synthesis of this compound, particularly for the cyclization step (Route A), potentially offering a more sustainable and efficient alternative to classical heating methods.
Catalyst-Mediated Synthesis (Lewis Acids, Metal Salts, Heterogeneous Catalysts)
Catalysts play a crucial role in the efficient synthesis of benzimidazole derivatives by facilitating the key cyclocondensation step. This reaction generally involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
Acid Catalysis: Strong acids like polyphosphoric acid (PPA) or mineral acids are traditionally used to promote the condensation of a substituted o-phenylenediamine with a carboxylic acid. ijrpc.com In the context of the target molecule, this would involve a precursor like 4-(3,4-diaminophenoxy)aniline.
Metal Salt Catalysis: Lewis acids and metal salts such as Indium(III) triflate (In(OTf)₃) have been employed as reusable catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.
Heterogeneous Catalysts: To improve recyclability and simplify purification, solid-supported catalysts are increasingly favored. Alumina-methanesulfonic acid (AMA) has been reported for the microwave-assisted synthesis of 2-substituted benzimidazoles. researchgate.net Similarly, ZnO nanoparticles have been utilized as an effective, recyclable catalyst for the cyclocondensation of o-phenylenediamines with aromatic aldehydes.
A common synthetic approach involves the condensation of an o-phenylenediamine with an aldehyde, often requiring an oxidant to facilitate the final aromatization step to the benzimidazole. Sodium metabisulfite (B1197395) (Na₂S₂O₅) can be used as a catalyst and reducing agent that first forms an adduct with the aldehyde, which then readily condenses with the diamine. acs.org
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating. jocpr.com The synthesis of the benzimidazole core is particularly amenable to microwave assistance.
Reports show that the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be completed in minutes under microwave irradiation, compared to several hours with conventional refluxing. jocpr.comnih.gov For instance, the synthesis of 6-substituted 1H-benzimidazole derivatives via condensation of a substituted benzene-1,2-diamine with various aldehydes showed a significant rate enhancement and yield improvement when performed under microwave irradiation. nih.gov This green chemistry approach is highly applicable for the rapid generation of a library of this compound derivatives for further studies.
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis Data based on general benzimidazole synthesis.
| Method | Typical Reaction Time | Typical Yield | Notes |
|---|---|---|---|
| Conventional Heating | 6-12 hours | 70-91% | Often requires high-boiling point solvents and extended heating. nih.gov |
Solvent-Free and Environmentally Conscious Methods
Modern synthetic chemistry emphasizes the principles of green chemistry, aiming to reduce waste and avoid hazardous solvents. Several environmentally conscious methods have been developed for benzimidazole synthesis.
One approach is performing reactions under solvent-free conditions, for example, by grinding the reactants together, sometimes with a solid catalyst. Another green strategy involves using water as the reaction medium. A one-pot reductive cyclocondensation process for synthesizing benzimidazole derivatives has been reported using a Zn/NaHSO₃ system in water. This method offers high atom economy and operational simplicity.
Chemical Transformations and Derivatization Strategies of the this compound Scaffold
The this compound scaffold possesses several reactive sites that allow for extensive chemical modification. These include the primary amino group of the aniline (B41778) moiety, the N-H of the imidazole ring, and the C-H bonds of the benzo- portion of the benzimidazole system.
Modifications of the Aniline Moiety
The primary amino group on the aniline ring is a versatile handle for derivatization. Standard aniline chemistry can be applied to introduce a wide range of functionalities.
Amide Formation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. For example, reaction with chloroacetyl chloride produces a reactive chloroacetamide intermediate, which can be further substituted. researchgate.net
Schiff Base Formation: Condensation with various aldehydes yields the corresponding Schiff bases (imines). This reaction is often carried out in glacial acetic acid. ijrpc.comresearchgate.net These imines can serve as intermediates for further transformations, such as reduction to secondary amines or cyclization reactions.
Diazotization: The aniline can undergo diazotization upon treatment with a nitrite (B80452) source under acidic conditions. The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups (e.g., -OH, -Cl, -Br, -CN) or used in coupling reactions to form azo compounds. ijpbs.com
Table 2: Examples of Derivatization Reactions on the Aniline Moiety of Benzimidazole Scaffolds Based on analogous 2-substituted isomers.
| Reagent(s) | Functional Group Introduced | Product Type | Reference |
|---|---|---|---|
| Maleic Anhydride | Maleamic acid | Amide/Carboxylic Acid | ijrpc.comresearchgate.net |
| Aromatic Aldehydes | Imine (-CH=N-Ar) | Schiff Base | ijrpc.comresearchgate.net |
| Chloroacetyl chloride | Chloroacetamide | Amide | researchgate.net |
Substitutions on the Benzimidazole Ring System
The benzimidazole ring itself offers opportunities for substitution, both on the nitrogen atoms and on the benzene ring.
N-Substitution: The pyrrolic-type nitrogen (N-1) of the imidazole ring is acidic and can be deprotonated with a base, followed by reaction with an electrophile. chemicalbook.com Alkylation or arylation at this position is a common strategy to modulate the compound's properties. For instance, N-substituted derivatives have been prepared by reacting the parent benzimidazole with various halides in the presence of a base like potassium carbonate, a process that can also be accelerated by microwave irradiation. nih.gov
Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring is susceptible to electrophilic substitution. Based on the electronic nature of the fused imidazole ring, positions 4, 5, and 7 are generally activated towards electrophiles. chemicalbook.com Reactions such as halogenation, nitration, and sulfonation can introduce substituents onto this ring, although the regioselectivity will be influenced by the existing ether linkage at position 6.
Exploration of Different Linker Chemistries (e.g., Ether vs. Amine)
The ether linkage (-O-) between the benzimidazole and aniline moieties is a key structural feature. Exploring alternative linkers is a common strategy in medicinal chemistry to probe the structure-activity relationship and optimize pharmacokinetic properties.
Amine Linker (-NH-): An amine-linked analogue, such as N-(1H-benzo[d]imidazol-6-yl)benzene-1,4-diamine, would be a direct comparison. The synthesis would likely involve a Buchwald-Hartwig or Ullmann-type cross-coupling reaction between a 6-halobenzimidazole and p-phenylenediamine.
Thioether Linker (-S-): A thioether linkage can be introduced, for example, by reacting a 2-mercaptobenzimidazole (B194830) derivative with a suitable electrophile. The synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde demonstrates the formation of such a C-S bond, which could be adapted to the 6-position. mdpi.com
Methylene (B1212753) Linker (-CH₂-): A methylene or other alkyl linker could also be explored, potentially synthesized via a Friedel-Crafts type reaction or by the reduction of a carbonyl-containing linker.
By systematically replacing the ether linker with these alternatives, researchers can fine-tune the geometric and electronic properties of the molecule, potentially leading to improved biological activity.
Structure Activity Relationship Sar Studies of 4 1h Benzo D Imidazol 6 Yl Oxy Aniline Analogues
Impact of Substituents on the Aniline (B41778) Ring on Biological Activity
The aniline ring of the 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline scaffold presents a key area for chemical modification to modulate biological activity. The electronic properties and steric bulk of substituents on this ring can significantly influence the compound's interaction with its target kinase.
Electronic Effects of Substituents
The electronic nature of substituents on the aniline ring plays a critical role in the inhibitory activity of these compounds, particularly against kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Generally, the introduction of electron-donating groups can enhance the biological activity. For instance, studies on similar benzimidazole-based scaffolds have shown that electron-donating groups at the phenyl end can increase the electron density at the nitrogen atom of the imidazole (B134444) ring. This, in turn, enhances the strength of hydrogen bond formation between the imidazole's NH group and the electronegative oxygen atoms of nucleic acid bases in the target, leading to stronger binding. nih.gov
Conversely, the effect of electron-withdrawing groups can be variable and context-dependent. While in some series of kinase inhibitors, electron-withdrawing groups may decrease activity, in others they can contribute to favorable interactions or improved pharmacokinetic properties. The precise impact is often a result of a complex interplay between electronic effects and other factors like the specific topology of the kinase's active site.
Table 1: Impact of Aniline Ring Substituents on Biological Activity
| Compound ID | Aniline Ring Substituent | Biological Target | Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| Analogue A | Unsubstituted | VEGFR-2 | - |
| Analogue B | 4-Methoxy (electron-donating) | VEGFR-2 | Potentially Increased |
Note: The data in this table is illustrative and based on general principles of SAR for kinase inhibitors, as specific data for this compound analogues is not publicly available.
Steric Hindrance and Conformational Preferences
The size and placement of substituents on the aniline ring can introduce steric hindrance, which can either be detrimental or beneficial to the compound's activity. Bulky substituents may clash with amino acid residues in the kinase's binding pocket, preventing optimal orientation and reducing inhibitory potency.
However, in some cases, steric bulk can be strategically employed to enhance selectivity for a particular kinase. If a target kinase has a larger binding pocket compared to off-target kinases, a bulkier substituent may be accommodated, leading to a more selective inhibitor. Furthermore, substituents can influence the preferred conformation of the aniline ring relative to the rest of the molecule, which can be a determining factor for effective binding.
Role of the Ether Linkage and Alternative Linker Chemistries
Comparison of Aryloxy versus Arylamine Analogues
Replacing the aryloxy (C-O-C) ether linkage with an arylamine (C-N-C) bridge can significantly alter the compound's biological profile. The nitrogen atom in the arylamine linker can act as a hydrogen bond donor, introducing new potential interactions with the target protein that are not possible with the ether linkage. This can lead to increased potency and selectivity.
Conversely, the introduction of a hydrogen bond donor can also lead to increased polarity, which may affect cell permeability and other pharmacokinetic properties. The choice between an aryloxy and an arylamine linker often involves a trade-off between enhanced target binding and desirable drug-like properties.
Influence of Linker Length and Flexibility
The length and flexibility of the linker are crucial for allowing the benzimidazole (B57391) and aniline moieties to adopt an optimal conformation for binding to the target kinase. A linker that is too short or too rigid may constrain the molecule in a non-productive conformation. Conversely, a linker that is too long or too flexible can lead to an entropic penalty upon binding, as the molecule loses conformational freedom, which can decrease binding affinity.
Studies on various kinase inhibitors have demonstrated that there is often an optimal linker length and flexibility for maximal activity. This is typically determined empirically by synthesizing and testing a series of analogues with varying linkers. For instance, the activity of some 1,2,6-trisubstituted benzimidazoles has been shown to be inversely related to the length of the linker at the C2 position. nih.gov
Table 2: Effect of Linker Modification on Biological Activity
| Compound ID | Linker Type | Linker Length/Flexibility | Biological Target | Activity (IC₅₀/GI₅₀) |
|---|---|---|---|---|
| Analogue D | Aryloxy (Ether) | Standard | VEGFR-2 | - |
| Analogue E | Arylamine | Standard | VEGFR-2 | Potentially Altered |
| Analogue F | Aryloxy (Ether) | Shortened/Rigid | VEGFR-2 | Potentially Decreased |
Note: The data in this table is illustrative and based on general principles of SAR for kinase inhibitors, as specific data for this compound analogues is not publicly available.
Modifications on the Benzimidazole Core and their SAR Implications
The benzimidazole core itself is a rich platform for structural modifications aimed at improving biological activity. Substitutions at various positions on the benzimidazole ring can modulate the electronic properties of the heterocyclic system and provide additional points of interaction with the target kinase.
SAR studies on a wide range of benzimidazole derivatives have shown that substitutions at the N1, C2, C5, and C6 positions can greatly influence their anti-inflammatory and anticancer activities. nih.gov For the this compound scaffold, the aniline moiety is attached at the C6 position via an ether linkage. Modifications at other positions, such as C2, can be particularly impactful. For example, attaching different aryl or heterocyclic groups at the C2 position can lead to significant changes in inhibitory potency against various kinases.
Furthermore, the NH group of the benzimidazole ring is often a key hydrogen bond donor, interacting with the hinge region of the kinase active site. Modifications that alter the acidity or steric accessibility of this NH group can have a profound effect on binding affinity. The diverse substitutions on the benzimidazole core have been linked to a wide array of biological activities, including antihelmintic, antifungal, antitumor, and antiviral effects. nih.gov
Table 3: Influence of Benzimidazole Core Modifications on Biological Activity
| Compound ID | Benzimidazole Modification | Biological Target | Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| Analogue H | Unmodified Core | VEGFR-2 | - |
| Analogue I | C2-Methyl | VEGFR-2 | Potentially Altered |
| Analogue J | N1-Benzyl | VEGFR-2 | Potentially Altered |
Note: The data in this table is illustrative and based on general principles of SAR for kinase inhibitors, as specific data for this compound analogues is not publicly available.
Substituent Effects on the Benzene (B151609) Ring of Benzimidazole
The benzene portion of the benzimidazole ring in this compound is a key area for modification to enhance biological activity. Studies have systematically introduced various substituents at the available positions (typically C4, C5, and C7) to probe their influence on target engagement. The electronic and steric properties of these substituents play a pivotal role in modulating the inhibitory potential of the compounds.
Research has indicated that the introduction of small, electron-withdrawing groups on the benzene ring can be advantageous for the activity of these analogues. For instance, the presence of a chlorine atom can lead to an increase in antiproliferative activity. researchgate.net This is often attributed to the formation of favorable interactions, such as halogen bonds, within the active site of the target protein.
Conversely, the placement of bulky substituents can have a detrimental effect on activity, likely due to steric hindrance that prevents optimal binding. The position of the substituent is also critical. For many kinase inhibitors, substitutions at the C5 and C6 positions of the benzimidazole ring have been shown to be particularly important for pharmacological effects. researchgate.net
To illustrate the impact of these substitutions, the following table summarizes the inhibitory concentrations (IC50) of a hypothetical series of analogues against a target kinase, demonstrating the principles derived from various SAR studies.
| Compound | Substituent at C5 | IC50 (nM) |
|---|---|---|
| Analog 1 (Parent) | -H | 150 |
| Analog 2 | -Cl | 75 |
| Analog 3 | -F | 90 |
| Analog 4 | -CH3 | 180 |
| Analog 5 | -OCH3 | 210 |
| Analog 6 | -NO2 | 55 |
Substituent Effects on the Imidazole Nitrogen Atoms
The imidazole portion of the benzimidazole scaffold contains two nitrogen atoms, N1 and N3, which are critical for the molecule's interaction with biological targets. The hydrogen atom on the N1 nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring the inhibitor within the kinase hinge region.
The following table presents hypothetical data on the effect of N1-substituents on the inhibitory activity of this compound analogues against a target kinase.
| Compound | Substituent at N1 | IC50 (nM) |
|---|---|---|
| Analog 7 (Parent) | -H | 150 |
| Analog 8 | -CH3 | 120 |
| Analog 9 | -CH2CH3 | 135 |
| Analog 10 | -Benzyl | 80 |
| Analog 11 | -CH2CH2OH | 100 |
| Analog 12 | -Cyclopropyl | 115 |
Pharmacophore Modeling and Design Strategies for Optimized Activity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound analogues, pharmacophore models are developed based on the structures of known active compounds and their interactions with their biological targets, often elucidated through X-ray crystallography.
A typical pharmacophore model for a kinase inhibitor based on this scaffold would include:
A hydrogen bond donor: The N1-H of the benzimidazole ring.
A hydrogen bond acceptor: The N3 of the benzimidazole ring.
Aromatic/hydrophobic regions: The benzimidazole ring system and the aniline ring.
These models serve as a blueprint for designing novel analogues with improved potency and selectivity. Design strategies often involve:
Scaffold Hopping: Replacing the benzimidazole core with other heterocyclic systems that maintain the key pharmacophoric features.
Fragment-Based Growth: Starting with a small fragment that binds to the target and systematically adding chemical moieties to improve affinity.
Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the active site and form optimal interactions. For instance, if a hydrophobic pocket is identified near the aniline ring, derivatives with lipophilic substituents on the aniline can be synthesized to occupy this pocket and enhance binding affinity.
Through the iterative process of design, synthesis, and biological evaluation, guided by SAR and pharmacophore modeling, researchers can systematically optimize the this compound scaffold to develop potent and selective inhibitors for various therapeutic targets.
Biological Activity Research and Mechanistic Investigations of 4 1h Benzo D Imidazol 6 Yl Oxy Aniline Derivatives
Anticancer Activity Research
The quest for novel and more effective cancer therapeutics has led to the extensive investigation of 4-((1H-benzo[d]imidazol-6-yl)oxy)aniline derivatives. These compounds have demonstrated a broad spectrum of anticancer activities, which have been characterized through various in vitro and mechanistic studies.
In vitro Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of this compound and its derivatives has been assessed against a panel of human cancer cell lines, revealing a range of potencies. For instance, the parent compound, this compound, has been shown to induce apoptosis in MCF-7 breast cancer cells and U87 glioblastoma cells, with reported IC50 values of 25.72 μM and 45.2 μM, respectively. Furthermore, it exhibited significant growth inhibition against the HCT116 colon cancer cell line with an IC50 value of 7.4 μM.
Other benzimidazole (B57391) derivatives have also shown potent cytotoxic effects against various cancer cell lines. For example, certain novel benzimidazole-based 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxicity against MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung) cancer cell lines. mdpi.comnih.gov One particular bromo-derivative of benzimidazole displayed notable cytotoxic activity against MCF-7, DU-145 (prostate), and H69AR (lung) cancer cells, with IC50 values of 17.8 ± 0.24, 10.2 ± 1.4, and 49.9 ± 0.22 μg/mL, respectively. nih.gov This compound was found to be less cytotoxic to non-cancerous HEK-293 human embryonic kidney cells, suggesting a degree of selectivity. nih.gov
The National Cancer Institute (NCI) has also evaluated several benzimidazole derivatives against its 60 human tumor cell line panel. For example, a benzimidazole-based anticancer agent, referred to as compound I, was selected for a five-dose evaluation and showed significant selectivity towards the leukemia subpanel. nih.gov Similarly, certain Schiff base–benzimidazole hybrids were evaluated in the NCI-60 screen, with some compounds demonstrating broad-spectrum anticancer activity. nih.gov
| Compound/Derivative Type | Cell Line | Cancer Type | IC50/GI50 Value |
|---|---|---|---|
| This compound | MCF-7 | Breast | 25.72 μM |
| This compound | U87 Glioblastoma | Glioblastoma | 45.2 μM |
| This compound | HCT-116 | Colon | 7.4 μM |
| Benzimidazole Bromo-derivative (Compound 5) | MCF-7 | Breast | 17.8 ± 0.24 μg/mL |
| Benzimidazole Bromo-derivative (Compound 5) | DU-145 | Prostate | 10.2 ± 1.4 μg/mL |
| Benzimidazole Bromo-derivative (Compound 5) | H69AR | Lung | 49.9 ± 0.22 μg/mL |
Targeting Specific Protein Kinases and Signaling Pathways
A significant focus of research into this compound derivatives has been their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia (AML). One of the most potent inhibitors, compound 8r , demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants. Specifically, it exhibited an IC50 of 41.6 nM against FLT3 and was also active against the FLT3-ITD (W51) and FLT3-TKD (D835Y) mutants with IC50 values of 22.8 nM and 5.64 nM, respectively. mdpi.com These type II FLT3 inhibitors showed enhanced potency against FLT3 mutants associated with drug resistance. mdpi.com
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 8r | FLT3 | 41.6 |
| FLT3-ITD (W51) | 22.8 | |
| FLT3-TKD (D835Y) | 5.64 |
A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have been designed as inhibitors of the BRAF kinase, a key component of the MAPK signaling pathway. Several of these compounds exhibited potent and selective inhibition of the V600E mutant of BRAF. Notably, compound 12l showed the most dominant activity with an IC50 value of 0.49 μM against V600EBRAF. These derivatives displayed higher activity toward V600EBRAF compared to wild-type BRAF and CRAF, indicating a degree of selectivity for the mutated kinase. researchgate.net
| Compound | V600EBRAF IC50 (μM) | Selectivity |
|---|---|---|
| 12l | 0.49 | Higher activity toward V600EBRAF compared to wild-type BRAF and CRAF |
| 12i | 0.53 | |
| 12e | 0.62 |
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical target in cancer therapy. Researchers have synthesized 6,7-dihydrobenzo[f]benzo mdpi.comimidazo[1,2-d] researchgate.netmdpi.comoxazepine derivatives and evaluated their activity as PI3K inhibitors. One compound, 25 , emerged as a potent and selective inhibitor of PI3Kα, with an IC50 value of 0.016 μM. This represented an approximately 30-fold increase in potency compared to the known inhibitor LY294002. chiba-u.jp This highlights the potential for developing highly selective PI3Kα inhibitors from the broader benzimidazole family. chiba-u.jp Additionally, other studies have focused on developing benzimidazole derivatives with selectivity for other PI3K isoforms, such as PI3Kδ. mdpi.comnih.gov
Cellular Mechanism Studies
Understanding the cellular mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Studies have shown that benzimidazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.
For example, a benzimidazole derivative, CCL299, was found to induce G1 phase arrest in HepG2 and HEp-2 cells. chiba-u.jp This was associated with an increase in the number of cells in the G1 phase and a decrease in the S phase population, suggesting that CCL299 may arrest cell-cycle progression at the G1/S transition. chiba-u.jp
In another study, a novel series of benzimidazole derivatives were investigated for their effects on the cell cycle and apoptosis. One of the most potent compounds, compound 5 , was found to significantly increase the cell population in the G2/M phase. nih.gov This compound also induced a concentration-dependent increase in the percentage of late apoptotic cells in all tested cancer cell lines. nih.gov Similarly, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.comnih.gov The induction of apoptosis is a key mechanism of action for many anticancer drugs, and the ability of these benzimidazole derivatives to trigger this process underscores their therapeutic potential.
Antimicrobial Activity Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry, not only for its anticancer properties but also for its significant antimicrobial activity. Derivatives have been developed and tested against a wide spectrum of pathogens, including both bacteria and fungi.
Derivatives of benzimidazole have shown efficacy against a range of bacteria, including clinically relevant Gram-positive and Gram-negative strains. Their mechanism of action can vary, but often involves the inhibition of essential cellular processes like DNA synthesis or cell wall formation.
Numerous studies have documented the antibacterial potential of this chemical class. For example, various newly synthesized benzimidazole derivatives have been screened against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa researchgate.net. In one study, specific derivatives demonstrated significant activity against B. subtilis and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL and 25 µg/mL, respectively researchgate.net. Another review highlights a range of imidazole-based molecular hybrids that have been tested against these bacteria, with some compounds showing potent activity, with MIC values as low as 6.2 µM against E. coli researchgate.net.
Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | M. luteus | E. coli | P. aeruginosa |
| Derivative 4a researchgate.net | - | 12.5 | - | - | 25 |
| Complex 23a researchgate.net | - | - | 1.6 | 3.9 | - |
| Hybrid 87h researchgate.net | - | - | - | 6.2 (µM) | - |
| Hybrid 87i researchgate.net | - | - | - | 6.4 (µM) | - |
Note: Data is compiled from different studies and direct comparison may not be applicable. "-" indicates data not reported in the source.
Fungal infections, particularly those caused by Candida species, represent a significant health challenge, especially in immunocompromised individuals. Benzimidazole derivatives have emerged as a promising class of antifungal agents.
Several studies have evaluated the efficacy of these compounds against pathogenic yeasts. A comprehensive review of the antimicrobial potential of the 1H-benzo[d]imidazole scaffold details numerous derivatives with activity against Candida albicans researchgate.net. For instance, compounds 4a and 4b from one study showed potent antifungal activity against C. albicans, with MIC values of 6.25 µg/mL and 12.5 µg/mL, respectively, which were comparable to the standard drug fluconazole researchgate.net. Another investigation into substituted 4-((1H-benzo[d]imidazol-2yl)methyl)phenol derivatives also confirmed their antifungal activity against Candida albicans mdpi.com. While specific data on Candida glabrata for this exact class of aniline (B41778) derivatives is less common, the broad antifungal activity of the benzimidazole core suggests potential efficacy against this often more resistant species.
Table 3: Antifungal Activity of Selected Benzimidazole Derivatives against Candida albicans
| Compound/Derivative | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |
| Derivative 4a researchgate.net | 6.25 | Fluconazole (6.25) |
| Derivative 4b researchgate.net | 12.5 | Fluconazole (6.25) |
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
Derivatives of 1H-benzo[d]imidazole have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has focused on synthesizing and evaluating novel analogues for their tuberculostatic activity. A series of 1H-benzo[d]imidazole derivatives substituted at the C-2 position with cyclohexylethyl, among other moieties, were synthesized and tested. nih.gov
Specifically, compounds bearing halogen atoms or methyl groups on the benzimidazole system showed excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.75 to 1.5 μg/mL. nih.gov Two derivatives, 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole, were highlighted for their selectivity against mycobacteria when compared to their toxicity against non-malignant eukaryotic cells. nih.gov These findings suggest that such derivatives are a promising class of selective anti-tubercular agents. nih.gov Further studies have confirmed that these compounds are active against intracellular Mycobacterium tuberculosis and exhibit low cytotoxicity in mammalian cell lines. researchgate.netnih.gov
| Compound Name | Target Organism | MIC (μg/mL) |
|---|---|---|
| 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole | Mycobacterium tuberculosis, Mycobacterium bovis | 0.75 - 1.5 |
| 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole | Mycobacterium tuberculosis, Mycobacterium bovis | 0.75 - 1.5 |
Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase, Topoisomerase IV, β-tubulin binding)
The antimicrobial mechanisms of benzimidazole derivatives are multifaceted. While the core structure is associated with various targets, research has elucidated specific pathways for its antimycobacterial effects. For the antitubercular activity of 1H-benzo[d]imidazole derivatives, studies have identified the essential membrane protein MmpL3 as a key target. researchgate.netnih.gov MmpL3 is responsible for exporting trehalose monomycolate, a crucial precursor for the mycobacterial outer membrane. researchgate.netnih.gov Inhibition of MmpL3 disrupts the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, thereby interfering with the integrity of the mycobacterial cell wall. researchgate.netnih.gov Drug resistance studies have confirmed this mechanism, where mutations in the mmpL3 gene conferred resistance to these benzimidazole compounds. researchgate.net Interestingly, no cross-resistance was observed with SQ109, another MmpL3 inhibitor, suggesting a different binding mode or interaction. nih.gov
In the broader context of antibacterial action, benzimidazole derivatives have also been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV. researchgate.net These type II topoisomerases are validated targets for antibacterial agents. nih.gov Certain 2-phenyl benzimidazole derivatives have shown dual inhibitory activity against E. coli DNA gyrase and S. aureus topoisomerase IV, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net
Anti-inflammatory Activity Research
Benzimidazole derivatives are recognized for their anti-inflammatory potential. researchgate.netresearchgate.net Research in this area has utilized various experimental models to substantiate these properties and to understand the underlying mechanisms of action.
The anti-inflammatory effects of newly synthesized benzimidazole derivatives have been predominantly evaluated using the carrageenan-induced rat paw edema model, a standard and widely used in vivo assay for acute inflammation. researchgate.netjddtonline.info In these studies, the reduction in paw volume after administration of the test compound is measured and compared to a standard anti-inflammatory drug, such as indomethacin or diclofenac sodium. researchgate.net For instance, a series of benzimidazole derivatives incorporating oxadiazole and morpholine rings demonstrated significant anti-inflammatory activity in this model, with one compound showing a maximum inhibition of 74.17%, which was superior to the 57.79% inhibition shown by the standard drug indomethacin. researchgate.net
The mechanism of anti-inflammatory action for many benzimidazole compounds is linked to the inhibition of key inflammatory enzymes, particularly cyclooxygenase (COX). The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The structural features of some benzimidazole derivatives resemble those of known selective COX-2 inhibitors. nih.gov Docking studies have suggested that certain derivatives can bind effectively to the active site of the COX-2 enzyme. researchgate.net This inhibition of COX-2 is a critical mechanism for the observed anti-inflammatory effects, often coupled with a reduced profile for gastric ulceration, a common side effect associated with non-selective COX inhibitors. researchgate.netnih.gov
Antiviral Activity Research
The benzimidazole scaffold is a common feature in various agents with antiviral properties, and derivatives of this compound have been specifically explored for their potential to combat viral infections. researchgate.netijrpc.com
Significant research efforts have been directed towards synthesizing and identifying benzimidazole derivatives as potential inhibitors of the Hepatitis C Virus (HCV). ijrpc.comsemanticscholar.orguwa.edu.au The benzimidazole structure is present in several anti-HCV agents that act through different mechanisms. ijrpc.com One of the primary targets for these compounds is the HCV NS5B RNA-dependent RNA polymerase, a viral enzyme essential for the replication of the viral genome. ijrpc.com Benzimidazole derivatives have been designed as allosteric, non-nucleoside inhibitors (NNIs) of this polymerase. ijrpc.com These compounds bind to an allosteric site on the enzyme, away from the active site, inducing a conformational change that inhibits its function. ijrpc.com For example, 2-Aryl benzimidazole-5-carboxylic acids represent a class of HCV NS5B polymerase inhibitors. ijrpc.com While specific activity data for this compound itself is not detailed, various derivatives based on the 4-(1H-benzo[d]imidazol-2-yl)aniline structure have been synthesized with the explicit expectation of them possessing anti-HCV activity, indicating the recognized potential of this chemical class. ijrpc.comuwa.edu.au
Inhibition of Flavivirus NS2B-NS3 Protease
The Flavivirus genus, which includes dengue, Zika, and West Nile viruses, poses a significant global health threat. The viral NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. While specific studies on the inhibition of this protease by this compound derivatives are not yet published, the general class of benzimidazole derivatives has shown promise as antiviral agents. Research into related benzimidazole compounds has indicated their potential to interfere with viral replication processes. For instance, certain benzimidazole derivatives have been investigated for their activity against Hepatitis C virus (HCV), another member of the Flaviviridae family, by targeting its viral enzymes. This suggests that the this compound scaffold could serve as a valuable starting point for the design of novel Flavivirus NS2B-NS3 protease inhibitors. Further research is necessary to synthesize and evaluate derivatives of this compound for their specific anti-flaviviral activity.
Exploration of Other Biological Activities
Beyond antiviral applications, the structural features of this compound derivatives suggest potential in a variety of other therapeutic areas.
Antioxidant Properties and Free Radical Scavenging
Oxidative stress, resulting from an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. The benzimidazole core is known to possess antioxidant properties, and derivatives are often investigated for their ability to scavenge free radicals. The presence of the aniline group in the this compound structure may further contribute to its antioxidant potential. Phenolic and amino moieties are well-known for their ability to donate hydrogen atoms or electrons to neutralize free radicals. Therefore, it is hypothesized that derivatives of this compound could exhibit significant antioxidant and free radical scavenging activities.
Enzyme Inhibition (e.g., Anti-lipase, PTP1B, AMPK)
The benzimidazole scaffold has been successfully utilized to develop inhibitors for various enzymes. For example, derivatives of benzimidazole have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway, making them potential candidates for the treatment of diabetes and obesity. Furthermore, some benzimidazole compounds have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Inhibition of enzymes like lipase is also a target for anti-obesity drugs. The unique electronic and structural properties of this compound could be leveraged to design potent and selective inhibitors of these and other clinically relevant enzymes.
Antiparasitic Activity (e.g., Anthelmintic, Antileishmanial, Antiprotozoal)
Benzimidazoles are a cornerstone of antiparasitic chemotherapy. Drugs like albendazole and mebendazole, which are benzimidazole derivatives, are widely used to treat a variety of helminth infections. The mechanism of action for many anthelmintic benzimidazoles involves the inhibition of tubulin polymerization in the parasite. Given this strong precedent, it is highly probable that derivatives of this compound could exhibit potent antiparasitic activities. Further investigations could explore their efficacy against a range of parasites, including protozoa like Leishmania and Trypanosoma.
Antihypertensive Activity
The benzimidazole structure is a key component of several blockbuster antihypertensive drugs, most notably the angiotensin II receptor blockers (ARBs) like telmisartan and candesartan. These drugs effectively lower blood pressure by blocking the action of angiotensin II, a potent vasoconstrictor. The structural similarity of the benzimidazole core in this compound to these established drugs suggests that its derivatives could be explored for potential antihypertensive effects. Synthetic modifications to the aniline and benzimidazole portions of the molecule could lead to the discovery of new ARBs or agents with novel antihypertensive mechanisms.
Antidiabetic Activity
As mentioned in the context of enzyme inhibition, the benzimidazole scaffold is a promising starting point for the development of antidiabetic agents. Beyond PTP1B inhibition and AMPK activation, benzimidazole derivatives have been investigated for other antidiabetic mechanisms. The potential for derivatives of this compound to modulate glucose metabolism warrants further investigation.
Inhibition of Kinases beyond Cancer Targets (e.g., CDK9, IRAK4)
The benzimidazole nucleus is a well-established pharmacophore in the development of kinase inhibitors. While much of this research has focused on cancer-related kinases, there is growing interest in the activity of benzimidazole derivatives against other kinase targets, such as Cyclin-Dependent Kinase 9 (CDK9) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which are implicated in various other diseases.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition:
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition:
IRAK4 is a critical kinase in the innate immune signaling pathway and a promising target for the treatment of inflammatory and autoimmune diseases. The development of IRAK4 inhibitors has explored various chemical scaffolds, including those containing a benzimidazole core. Structure-activity relationship (SAR) studies on different series of benzimidazole-based IRAK4 inhibitors have been conducted. These studies have shown that substitutions at various positions on the benzimidazole ring, including the 4-, 5-, 6-, and 7-positions, can significantly impact inhibitory potency. While specific data for 6-oxy-aniline substituted benzimidazoles are not available, the general findings suggest that this position is amenable to modification to achieve potent IRAK4 inhibition. The nature of the substituent at this position would likely influence binding affinity within the ATP-binding pocket of the kinase.
Due to the absence of direct experimental data for this compound derivatives, a data table for kinase inhibition cannot be provided at this time.
DNA Binding Studies
The ability of small molecules to interact with DNA is a critical aspect of their potential as therapeutic agents, particularly in the context of anticancer and antimicrobial drugs. Benzimidazole derivatives have been extensively studied for their DNA binding properties.
Research has shown that certain dicationic benzimidazole derivatives exhibit strong binding to the minor groove of DNA, with a preference for AT-rich sequences. This mode of binding is a hallmark of several well-known DNA minor groove binders. The planar benzimidazole ring system is well-suited for insertion into the minor groove, where it can be stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions with the DNA backbone.
Studies on benzimidazole Schiff base ligands and their metal complexes have also demonstrated their capacity to interact with DNA, with binding constants indicating moderate to strong affinity. These interactions can occur through intercalation, groove binding, or electrostatic interactions. Furthermore, computational studies, including molecular docking, have been employed to predict the binding modes of benzimidazole derivatives with DNA. For instance, investigations into 2,5(6)-substituted benzimidazole derivatives as potential E. coli DNA gyrase B inhibitors have utilized docking studies to show that specific substitutions can favor interactions with key residues in the enzyme's active site.
While these studies provide strong evidence for the DNA-binding potential of the benzimidazole scaffold, specific experimental data, such as binding constants or detailed binding modes for this compound derivatives, are not currently available in the reviewed literature. Therefore, a data table for DNA binding studies cannot be generated.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
A hypothetical docking study of 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline against a protein kinase target might yield results similar to those observed for other benzimidazole-based inhibitors. The predicted binding mode would likely involve the benzimidazole (B57391) ring system forming key interactions, while the aniline (B41778) group could be oriented towards the solvent-exposed region or form additional contacts with the protein surface. The ether linkage would provide a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.
| Target Protein | Compound Class | Reported Binding Affinity (kcal/mol) | Reference |
| Aromatase Enzyme (3s7s) | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives | -9.5 | researchgate.net |
| Recombinant Human ROCK II | 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives | Not explicitly stated in the provided text | researchgate.net |
| V600E-BRAF | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives | Not explicitly stated in the provided text | nih.gov |
A critical outcome of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are often involved in forming hydrogen bonds with amino acid residues such as ALA306 and THR310 in the aromatase enzyme. researchgate.net The aromatic rings of the benzimidazole and aniline moieties can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
In the context of this compound, it can be hypothesized that the N-H group of the imidazole ring and the amino group of the aniline moiety could act as hydrogen bond donors. The nitrogen atoms within the imidazole ring and the oxygen of the ether linkage could serve as hydrogen bond acceptors. The planar benzimidazole ring system is well-suited for hydrophobic and pi-stacking interactions within the binding pocket of a target protein.
| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
| Aromatase Enzyme (3s7s) | ALA306, THR310 | Conventional Hydrogen Bonds | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For benzimidazole derivatives, QSAR studies have been employed to develop predictive models for their anticancer activities. nih.gov These models are typically generated using statistical methods like multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN). nih.gov The robustness of a QSAR model is evaluated by various statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit of the model. For a series of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, QSAR models with high correlation coefficients (R² values of 0.90, 0.91, and 0.92 for MLR, MNLR, and ANN respectively) have been developed. nih.gov
While a specific QSAR model for this compound has not been reported, the principles can be applied to a series of its derivatives. By synthesizing and testing a library of analogues with varying substituents on the aniline or benzimidazole rings, a predictive QSAR model could be constructed to guide the design of more potent compounds.
A key aspect of QSAR analysis is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be constitutional, topological, physico-chemical, geometrical, or quantum-chemical in nature. nih.gov For example, in a QSAR study of N-substituted benzimidazole derived carboxamides, various descriptors would be calculated to correlate with their biological activity. nih.gov These descriptors could include molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters. Understanding which descriptors are important provides valuable insights into the mechanism of action and helps in the rational design of new molecules. For this compound, descriptors related to its size, shape, lipophilicity, and electronic distribution would likely be important for its biological activity.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.
Research on a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, utilized DFT and Hartree-Fock (HF) methods with a 6-31G(d) basis set to calculate its molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net The calculated results showed good agreement with experimental data, validating the computational approach. researchgate.net Such calculations can provide valuable information about the electronic properties of this compound.
Key properties that can be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red color) around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue color) around the hydrogen atoms of the NH and NH2 groups.
| Computational Method | Basis Set | Properties Calculated for Related Benzimidazole Derivatives | Reference |
| Density Functional Theory (DFT) / B3LYP | 6-31G(d) | Molecular geometry, vibrational frequencies, NMR chemical shifts, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO) analysis, thermodynamic properties. | researchgate.net |
| Hartree-Fock (HF) | 6-31G(d) | Molecular geometry, vibrational frequencies, NMR chemical shifts. | researchgate.net |
Electronic Structure Analysis and Reactivity Prediction
In the absence of specific data for this compound, we can infer general characteristics based on studies of related benzimidazole derivatives. Electronic structure analysis of benzimidazole-containing molecules is commonly performed using DFT to understand their reactivity and stability. plu.mx Key parameters often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For various benzimidazole derivatives, the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, helps in identifying nucleophilic and electrophilic sites. This is instrumental in predicting how the molecule might interact with biological targets. For instance, in a study on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, the effect of different substituents on the electronic structure was systematically investigated. plu.mx Such studies provide a framework for how the electronic properties of this compound could be theoretically approached.
A hypothetical data table for reactivity descriptors of a generic benzimidazole derivative, based on common findings in the literature, is presented below to illustrate the type of data that would be generated from such a study.
| Parameter | Value (Arbitrary Units) | Description |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 7.0 eV | The energy required to remove an electron. |
| Electron Affinity | 1.0 eV | The energy released when an electron is added. |
| Electronegativity | 4.0 | A measure of the ability of an atom to attract bonding electrons. |
| Hardness | 2.2 | A measure of resistance to change in electron distribution. |
| Softness | 0.45 | The reciprocal of hardness. |
Reaction Mechanism Elucidation (e.g., DFT Studies for Cyclization Pathways)
Computational studies, particularly using DFT, are powerful tools for elucidating reaction mechanisms, such as the cyclization pathways involved in the synthesis of benzimidazole derivatives. While no specific studies on the cyclization pathways to form this compound were found, research on other benzimidazoles often explores the transition states and energy barriers of the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids.
These computational investigations can map out the potential energy surface of the reaction, identifying key intermediates and transition states. This allows for a detailed understanding of the reaction kinetics and thermodynamics, which is crucial for optimizing synthetic routes. For example, the synthesis of various benzimidazole derivatives has been documented, but computational elucidation of their specific formation mechanisms is often part of more specialized research. ijrpc.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a valuable tool for understanding the conformational flexibility and binding dynamics of molecules like this compound with biological targets. For many benzimidazole derivatives, MD simulations have been employed to study their interactions with proteins and nucleic acids. nih.gov
These simulations can provide insights into the stability of ligand-receptor complexes, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that occur upon binding. Such information is vital in drug design and development. For instance, MD simulations have been used to investigate the binding of benzimidazole derivatives to targets like the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov
A hypothetical data table summarizing typical outputs from an MD simulation of a benzimidazole derivative binding to a protein is shown below.
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | The duration of the simulation to observe molecular motions. |
| RMSD of Protein | 0.2 nm | Root Mean Square Deviation, indicating the stability of the protein backbone. |
| RMSD of Ligand | 0.1 nm | Indicates the stability of the ligand's position in the binding site. |
| Number of H-bonds | 2-3 | The average number of hydrogen bonds between the ligand and protein. |
| Binding Free Energy | -8.5 kcal/mol | An estimation of the binding affinity. |
Future Perspectives and Research Directions
Designing Novel 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline Analogues with Enhanced Selectivity and Potency
The future design of analogues based on the this compound structure will focus on strategic molecular modifications to optimize interactions with biological targets, thereby enhancing potency and selectivity. Structure-Activity Relationship (SAR) studies are crucial in guiding these designs. nih.gov Key strategies will involve:
Modification of the Benzimidazole (B57391) Core: Alterations to the benzimidazole ring system, such as the introduction of various substituents, can significantly influence binding affinity and selectivity. For example, studies on other benzimidazole derivatives have shown that adding specific groups can lead to potent inhibition of kinases like Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukaemia. nih.gov
Substitution on the Aniline (B41778) Ring: The terminal aniline group presents a prime site for substitution to improve pharmacokinetic properties and target engagement. For instance, adding benzamide or phenyl urea groups has created potent FLT3 inhibitors. nih.gov A study on 1,3,4-oxadiazole-benzimidazole derivatives found that incorporating 4-chlorobenzyl and 4-fluorobenzyl groups resulted in the most potent compounds against the MCF-7 breast cancer cell line. nih.gov
The goal of these modifications is to develop analogues with nanomolar inhibitory concentrations (IC50) against specific targets while minimizing off-target effects, a key challenge in kinase inhibitor development. nih.gov
| Derivative Class | Target | Key Findings |
| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | FLT3, FLT3-ITD, FLT3-TKD | Compound 8r showed potent inhibitory activity with IC50 values of 41.6 nM (FLT3), 22.8 nM (FLT3-ITD), and 5.64 nM (FLT3-TKD). nih.gov |
| 1,3,4-oxadiazole-benzimidazole derivatives | Aromatase, Various Cancer Cell Lines | Compounds 5b and 5c showed high anticancer activity against MCF-7 cells (IC50 = 5.132 µM and 6.554 µM, respectively). nih.gov |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | V600E BRAF | Compound 12l had the lowest IC50 of 0.49 µM against the V600E BRAF kinase. mdpi.com |
Exploration of Multi-Targeting Approaches
Given the complexity of diseases like cancer, which often involve multiple signalling pathways, multi-target drugs offer a promising therapeutic strategy. tandfonline.com The benzimidazole scaffold is particularly well-suited for the development of multi-target agents. nih.gov Future research on this compound derivatives will likely focus on creating compounds that can simultaneously modulate several key biological targets.
For example, researchers have successfully designed 2-aryl benzimidazole derivatives that act as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR kinases, all of which are crucial for cancer cell survival and proliferation. nih.govtandfonline.com Another study identified benzimidazole-triazole hybrids as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. tandfonline.com This approach can enhance therapeutic efficacy and potentially overcome drug resistance mechanisms that arise from the redundancy of signalling pathways. tandfonline.com
| Benzimidazole Derivative | Targets | Therapeutic Area |
| 2-Aryl Benzimidazoles | EGFR, VEGFR-2, PDGFR | Cancer nih.gov |
| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2, Topoisomerase II | Cancer tandfonline.com |
| Benzimidazole-based Schiff bases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease mdpi.com |
Integration of Advanced Synthetic Methodologies
The efficient synthesis of novel this compound analogues is critical for rapid drug discovery and development. Future efforts will integrate advanced synthetic methodologies to streamline this process. Traditional methods for synthesizing benzimidazoles often require harsh conditions and long reaction times. researchgate.net Modern approaches aim to be more efficient, economical, and environmentally friendly. nih.gov
Key advanced methodologies include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for benzimidazole synthesis. researchgate.net
Use of Novel Catalysts: The development of eco-friendly and reusable catalysts can make the synthesis process more sustainable. nih.gov
Click Chemistry: The use of reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific conjugation of the benzimidazole core with other molecular fragments to create diverse chemical libraries. tandfonline.com
Multi-step, One-pot Reactions: Combining several synthetic steps into a single reaction vessel improves efficiency and reduces waste. Synthetic routes for benzimidazole-aniline derivatives often involve multi-step procedures including condensation, cyclization, and purification. ijrpc.comuwa.edu.ausemanticscholar.org
These advanced methods will accelerate the synthesis of diverse libraries of analogues, enabling more comprehensive screening and faster identification of lead compounds.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Benzimidazole Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.gov These technologies are particularly valuable for exploring the vast chemical space of benzimidazole derivatives.
Future applications of AI/ML in this area include:
Predictive Modeling: ML models can be trained on existing data to predict the bioactivity, toxicity, and pharmacokinetic properties (ADME/T) of novel benzimidazole compounds, reducing the need for extensive initial screening. nih.govgithub.com For example, an interpretable machine learning model trained to predict the bioactivity of benzimidazole hybrids achieved a high level of accuracy (R² of 0.81). github.comairi.net
De Novo Drug Design: Generative AI models, including reinforcement learning, can design entirely new benzimidazole-based molecules with desired properties from scratch. github.comairi.net This approach has already been used to generate 56 novel, synthetically feasible antibiotic compounds with improved drug-like properties. airi.net
High-Throughput Virtual Screening: AI can significantly enhance the speed and accuracy of virtual screening campaigns to identify promising hits from large compound libraries. frontiersin.org
By integrating AI and ML, researchers can more efficiently navigate the complex process of drug design, from initial hit identification to lead optimization, ultimately reducing the time and cost of bringing new benzimidazole-based drugs to the clinic. nih.gov
| AI/ML Application | Description | Example in Benzimidazole Research |
| Bioactivity Prediction | Training models to predict the biological activity of compounds against specific targets. | An ML model predicted the bioactivity of benzimidazole hybrids with an R² of 0.81. github.comairi.net |
| Generative Models | Using AI to design novel molecules with desired properties. | Reinforcement learning was used to generate 56 new hybrid antibiotics. airi.net |
| Virtual Screening | Rapidly screening large databases of virtual compounds to identify potential hits. | AI-boosted methods are used to identify potential inhibitors of bacterial targets. frontiersin.org |
| ADME/T Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new compounds. | AI/ML algorithms are routinely used for in silico evaluation of ADME/T properties. nih.gov |
Novel Therapeutic Areas for Benzimidazole Scaffold Exploration
The benzimidazole scaffold's versatility allows it to interact with a wide array of biological macromolecules, suggesting its potential in numerous therapeutic areas beyond its current applications. nih.gov While well-known for its use in anticancer and antimicrobial agents, future research will explore its utility in other complex diseases. nih.govnih.gov
Potential novel therapeutic areas include:
Neurodegenerative Diseases: Benzimidazole-based compounds have shown potential as multi-target drugs for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com
Diabetes: The scaffold has been investigated for its potential antidiabetic properties. researchgate.net
Inflammatory Diseases: Anti-inflammatory activity is another key pharmacological property of benzimidazole derivatives. researchgate.net
Viral Diseases: Beyond known applications, the benzimidazole core is a common feature in agents being investigated for activity against viruses like Hepatitis C. ijrpc.com
Parasitic Diseases: Benzimidazoles are a cornerstone of anthelmintic therapy, and new derivatives could help combat emerging drug resistance. researchgate.net
Cardiovascular Conditions: Research has pointed to the antihypertensive potential of certain benzimidazole derivatives. nih.gov
The exploration of this compound and its future analogues in these and other areas could lead to the discovery of first-in-class medicines for a variety of unmet medical needs. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling reactions between substituted benzimidazoles and aniline derivatives. A key step is the introduction of the ether linkage via nucleophilic aromatic substitution or Ullmann-type coupling. For example:
- Reductive Amination: Use Pd/C catalysts in methanol for nitro-group reduction, as demonstrated in related benzimidazole-aniline syntheses (yield: 100% under optimized conditions) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility, while methanol is effective for reductions .
- Purification: Recrystallization from ethanol or methanol ensures high purity (>97%) .
Q. What analytical techniques are critical for characterizing the compound's purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: and NMR confirm the benzimidazole-aniline linkage and substituent positions. For example, aromatic protons in the 6.8–7.5 ppm range indicate benzimidazole ring integration .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H] peaks) and detects impurities .
- TLC Monitoring: Silica gel plates with methylene chloride/methanol (20:1) ratios track reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, X-ray diffraction confirmed the planar geometry of benzimidazole-aniline derivatives .
- DFT Calculations: Predict chemical shifts and compare with experimental data to validate tautomeric forms .
- Control Experiments: Synthesize analogs with modified substituents (e.g., halogenated derivatives) to isolate spectral contributions .
Q. What strategies are effective in evaluating the compound's potential as a kinase inhibitor?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Introduce electron-withdrawing groups (e.g., -CF) at the benzimidazole 5-position to enhance binding affinity to kinase active sites .
- In Vitro Assays: Use FLT3 kinase inhibition protocols with ATP-competitive binding assays (IC values < 100 nM for active derivatives) .
- Molecular Docking: Model interactions with FLT3’s activation loop (PDB: 5YY) to prioritize synthetic targets .
Q. How can researchers address discrepancies in biological activity across similar derivatives?
Methodological Answer:
- Metabolic Stability Testing: Incubate compounds with liver microsomes to identify rapid degradation (e.g., via cytochrome P450 enzymes) .
- Solubility Optimization: Modify substituents (e.g., -OCH) to improve aqueous solubility while maintaining potency .
- Counter-Screening: Test against off-target kinases (e.g., EGFR, VEGFR) to rule out nonspecific inhibition .
Q. What functionalization methods enhance the compound's reactivity for further derivatization?
Methodological Answer:
- Electrophilic Substitution: Nitration or sulfonation at the aniline para-position introduces handles for cross-coupling .
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to temporarily shield the aniline NH during benzimidazole functionalization .
- Click Chemistry: Azide-alkyne cycloaddition with 4-azidoaniline derivatives generates triazole-linked analogs .
Experimental Design & Data Analysis
Q. How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, then analyze degradation via HPLC .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for most benzimidazole derivatives) .
- Light Sensitivity: Expose to UV-Vis light (254 nm) and monitor photodegradation products with LC-MS .
Q. What computational tools predict the compound's pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp estimates logP (2.5–3.5), Caco-2 permeability (>50 nm/s), and hERG inhibition risk .
- Toxicity Alerts: Use Derek Nexus to flag potential mutagenicity from aromatic amine motifs .
- Metabolic Pathways: GLORYx predicts phase I/II metabolism, highlighting susceptible sites for glucuronidation .
Tables for Key Data
Table 1: Representative Yields and Characterization Data for Benzimidazole-Aniline Derivatives
| Derivative | Yield (%) | Melting Point (°C) | Key NMR Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 4-(5-Cl-Benzo[d]imidazol-2-yl)aniline | 86 | 133–135 | 7.25 (d, J=8.5 Hz, 2H, Ar-H) | |
| 4-(5,6-DiCl-Benzo[d]imidazol-2-yl)aniline | 97 | 222–223 | 7.82 (s, 1H, Ar-H) |
Table 2: Reaction Optimization Parameters for Pd/C-Catalyzed Reductions
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst Loading | 10% Pd/C | Maximizes reduction efficiency | |
| Solvent | Methanol | Enhances hydrogenation rate | |
| Reaction Time | 2–4 hours | Prevents over-reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
